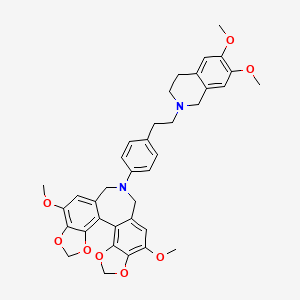![molecular formula C58H38Cl2N8Ru B12388281 [Ru(DIP)2TAP]Cl2](/img/structure/B12388281.png)
[Ru(DIP)2TAP]Cl2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of [Ru(DIP)2TAP]Cl2 involves the coordination of Ruthenium(II) with polypyridyl ligands. The synthetic route typically includes the reaction of Ruthenium(II) chloride with 4,7-diphenyl-1,10-phenanthroline (DIP) and 1,4,5,8-tetraazaphenanthrene (TAP) under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified through recrystallization .
化学反応の分析
[Ru(DIP)2TAP]Cl2 undergoes various types of chemical reactions, including:
Oxidation: The compound can oxidize DNA under visible light irradiation via a singlet oxygen-mediated mechanism.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly studied.
Substitution: Ligand substitution reactions can occur, where the polypyridyl ligands are replaced by other ligands under appropriate conditions.
科学的研究の応用
[Ru(DIP)2TAP]Cl2 has a wide range of scientific research applications:
Chemistry: It is used as a photosensitizer in photodynamic therapy research. .
Medicine: In photodynamic therapy, this compound is explored for its potential to treat cancer by selectively targeting and killing cancer cells
作用機序
The mechanism of action of [Ru(DIP)2TAP]Cl2 involves its ability to bind to DNA and generate reactive oxygen species upon light irradiation. The compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen (^1O2). This reactive oxygen species can oxidize DNA, leading to the formation of products such as 8-oxodG and dSp. These oxidative reactions can cause DNA damage and cell death, which is the basis for its use in photodynamic therapy .
類似化合物との比較
[Ru(DIP)2TAP]Cl2 is unique among Ruthenium(II) polypyridyl compounds due to its specific ligand structure and photochemical properties. Similar compounds include:
[Ru(bpy)3]Cl2: This compound uses 2,2′-bipyridyl (bpy) ligands and is also a photosensitizer used in photodynamic therapy research.
[Ru(phen)3]Cl2: This compound uses 1,10-phenanthroline (phen) ligands and has similar applications in photodynamic therapy and DNA interaction studies.
[Ru(TAP)3]Cl2: This compound uses 1,4,5,8-tetraazaphenanthrene (TAP) ligands and is known for its strong DNA binding and photochemical properties.
Each of these compounds has unique properties based on their ligand structures, but this compound stands out for its combination of DIP and TAP ligands, which provide distinct photochemical and biological activities .
特性
分子式 |
C58H38Cl2N8Ru |
|---|---|
分子量 |
1018.9 g/mol |
IUPAC名 |
4,7-diphenyl-1,10-phenanthroline;pyrazino[2,3-f]quinoxaline;ruthenium(2+);dichloride |
InChI |
InChI=1S/2C24H16N2.C10H6N4.2ClH.Ru/c2*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;1-2-8-10(14-6-4-12-8)9-7(1)11-3-5-13-9;;;/h2*1-16H;1-6H;2*1H;/q;;;;;+2/p-2 |
InChIキー |
KSARJQZFWGNIBW-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC2=NC=CN=C2C3=NC=CN=C31.[Cl-].[Cl-].[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)
